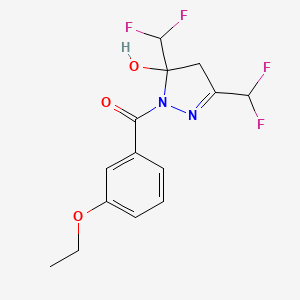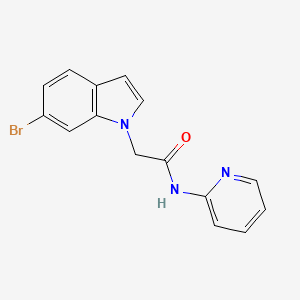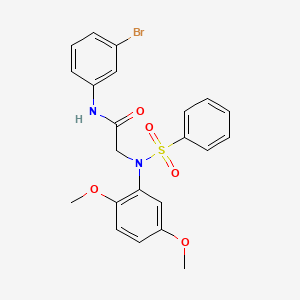
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.
Scientific Research Applications
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where this compound has been found to exhibit potent antitumor activity. Research studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The mechanism of action of 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, research studies have suggested that this compound acts by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. Additionally, this compound has been found to induce apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects
3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been found to exhibit various biochemical and physiological effects. Research studies have shown that this compound inhibits the activity of certain enzymes that are involved in the biosynthesis of nucleotides, which are essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of certain proteins that are involved in angiogenesis, which is the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potent antitumor activity. This compound has been found to exhibit activity against various cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it challenging to administer in vivo.
Future Directions
There are several future directions for the research on 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One of the significant directions is the development of new analogs that exhibit enhanced activity and solubility. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields, such as drug discovery and development.
Conclusion
In conclusion, 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has shown potential applications in various scientific research fields, particularly in the field of medicinal chemistry. This compound exhibits potent antitumor activity and inhibits the activity of certain enzymes and proteins that are essential for cancer cell growth and survival. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of 3,5-bis(difluoromethyl)-1-(3-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved using different methods. One of the most common methods is the reaction of 3-ethoxybenzoylhydrazine with difluoromethyl ketone in the presence of a base. This reaction yields a pyrazole intermediate that is further reacted with acetic anhydride and hydroxylamine hydrochloride to obtain the final product.
properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(3-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3/c1-2-23-9-5-3-4-8(6-9)12(21)20-14(22,13(17)18)7-10(19-20)11(15)16/h3-6,11,13,22H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWVZWJWZJFICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl](3-ethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6005697.png)
![1-(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-methyl-1-butanone](/img/structure/B6005707.png)
![ethyl 1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6005714.png)
![3-{[(3,4-dimethoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6005719.png)
![1-{5-[(4-phenyl-1-azepanyl)carbonyl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B6005736.png)


![(3S*,4S*)-4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-3-pyrrolidinol](/img/structure/B6005752.png)
![N-[3-(benzylamino)-2-quinoxalinyl]-4-chlorobenzenesulfonamide](/img/structure/B6005753.png)
![ethyl 5-{[(benzoylamino)carbonyl]oxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6005757.png)
![5-(4-chlorophenyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6005759.png)
![2-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B6005761.png)
![N-(4-ethoxyphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6005773.png)
![N-(2,4-dimethylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6005778.png)